3-Hydroxy-4-methoxybenzonitrile
Overview
Description
3-Hydroxy-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO2. It is also known by its IUPAC name, this compound. This compound is characterized by a benzene ring substituted with a hydroxyl group (-OH) at the third position, a methoxy group (-OCH3) at the fourth position, and a nitrile group (-CN) at the first position. It is a derivative of benzonitrile and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxy-4-cyanobenzaldehyde.
Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-4-methoxybenzylamine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-4-cyanobenzaldehyde
Reduction: 3-Hydroxy-4-methoxybenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Hydroxy-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: Similar structure but with the hydroxyl and methoxy groups swapped.
3-Hydroxy-4-methoxybenzaldehyde (Vanillin): Similar structure but with an aldehyde group instead of a nitrile group.
3-Hydroxy-4-methoxybenzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
3-Hydroxy-4-methoxybenzonitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, along with the nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-hydroxy-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQHIJLQYYFUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406725 | |
Record name | 3-hydroxy-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-46-6 | |
Record name | 3-Hydroxy-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52805-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-hydroxy-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-4-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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